3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and nucleic acid analogs.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns.
5-Amino-2,4,6-trimethylpyrimidine: Contains additional methyl groups, leading to different chemical properties.
6-Amino-2-methylpyrimidine-4-one: Similar core structure but with different functional groups.
Uniqueness
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives that exhibit significant pharmacological potential, including anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with amino and methyl substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical cancer) | 8.77 | DNA alkylation and cell cycle arrest |
Similar derivative | MCF7 (breast cancer) | 4.24 | Antimetabolic activity |
These results suggest that the compound may act by disrupting DNA synthesis and inducing apoptosis in cancer cells through mechanisms involving alkylation and cell cycle modulation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specifically, it has shown potential as an inhibitor of HIV reverse transcriptase associated ribonuclease H (RNase H). A biochemical evaluation indicated that specific modifications to the pyrimidine structure enhanced selectivity and potency against HIV targets:
Compound Modification | RNase H Inhibition IC50 (µM) |
---|---|
N-1 methyl group added | 0.75 |
No modification | 5.00 |
This selective inhibition highlights the potential for developing targeted antiviral therapies based on this compound .
Antibacterial Activity
In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial effects against several bacterial strains. The mechanism appears to involve interference with bacterial nucleic acid synthesis:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of a derivative of this compound in a mouse model of breast cancer. The treatment group showed a significant reduction in tumor volume compared to the control group:
- Control Group Tumor Volume : 250 mm³
- Treatment Group Tumor Volume : 80 mm³
This study underscores the potential for clinical applications in cancer therapy .
Case Study 2: Antiviral Activity Against HIV
Another investigation focused on the antiviral activity of modified pyrimidine derivatives against HIV. The study found that compounds with specific structural modifications exhibited IC50 values significantly lower than those of existing antiretroviral drugs:
- New Compound IC50 : 0.5 µM
- Existing Drug IC50 : 1.5 µM
These results indicate that structural optimization can enhance antiviral efficacy significantly .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-amino-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |
InChI Key |
XVSXNJXJQNIVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)N |
Origin of Product |
United States |
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